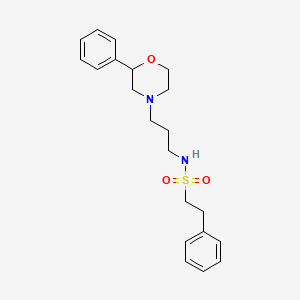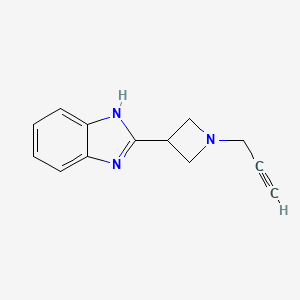![molecular formula C7H3Br2N3 B2369138 5,8-Dibromo-pirido[4,3-d]pirimidina CAS No. 2228883-50-7](/img/structure/B2369138.png)
5,8-Dibromo-pirido[4,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dibromopyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Br2N3. It is a derivative of pyrido[4,3-d]pyrimidine, characterized by the presence of two bromine atoms at the 5th and 8th positions of the bicyclic structure.
Aplicaciones Científicas De Investigación
5,8-Dibromopyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromopyrido[4,3-d]pyrimidine typically involves the bromination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]pyrimidine-5,7-diones, which produces 4,4-dibromohomophthalimide and 8,8-dibromo-tetrahydropyrido[4,3-d]pyrimidine-5,7-dione derivatives . These dibromo derivatives can then be used as precursors for further chemical transformations.
Industrial Production Methods
Industrial production of 5,8-Dibromopyrido[4,3-d]pyrimidine may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve reaction yields, reduce reaction times, and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Dibromopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions used. For example, substitution reactions with amines can yield aminopyrido[4,3-d]pyrimidine derivatives .
Mecanismo De Acción
its derivatives may exert effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways . The exact molecular targets and pathways would depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[4,3-d]pyrimidine: The parent compound without bromine substitutions.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A reduced form of the bicyclic structure.
Pyrimido[4,5-d]pyrimidine: A structurally similar compound with different substitution patterns.
Uniqueness
The bromine atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
5,8-dibromopyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUPDJDJYWGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CN=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide](/img/structure/B2369055.png)






![2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2369071.png)



![1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2369076.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)

